molecular formula C21H20N6O3S B2831947 N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 443677-34-7

N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2831947
CAS No.: 443677-34-7
M. Wt: 436.49
InChI Key: MOHIXEISDBZMDG-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazoloquinazoline Core: The synthesis begins with the formation of the triazoloquinazoline core. This can be achieved by reacting 4-nitrophenylhydrazine with a suitable quinazoline derivative under acidic conditions to form the triazoloquinazoline intermediate.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the triazoloquinazoline intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.

    Acetylation: The final step involves the acetylation of the sulfanyl group with diethylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C), ethanol, and hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, and organic solvents like dichloromethane or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: The compound exhibits pesticidal and herbicidal properties, making it useful in the development of new agrochemicals.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, such as antimicrobial and antifungal properties.

    1,3,4-Thiadiazole Derivatives: These compounds also have a similar structure and are known for their antimicrobial and pesticidal activities.

    Triazoloquinazoline Derivatives: Compounds with similar triazoloquinazoline cores exhibit a range of biological activities, including anticancer and antiviral properties.

Uniqueness

N,N-diethyl-2-{[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, triazoloquinazoline core, and sulfanyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N,N-diethyl-2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-3-25(4-2)18(28)13-31-21-22-17-8-6-5-7-16(17)20-23-19(24-26(20)21)14-9-11-15(12-10-14)27(29)30/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHIXEISDBZMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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